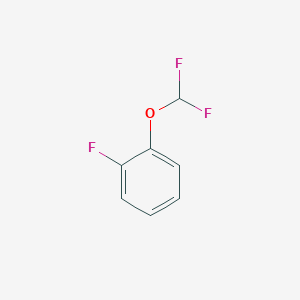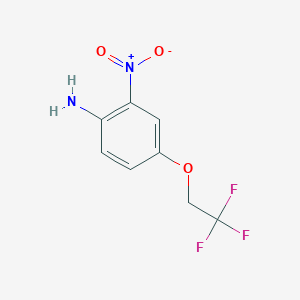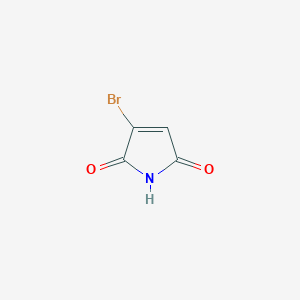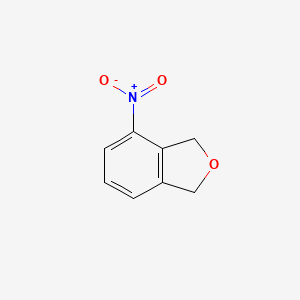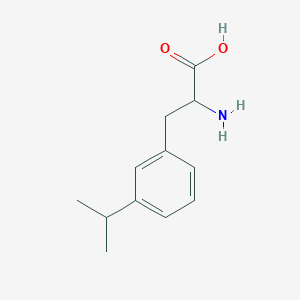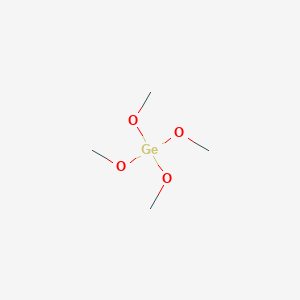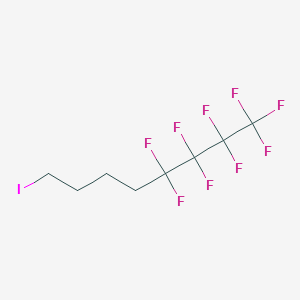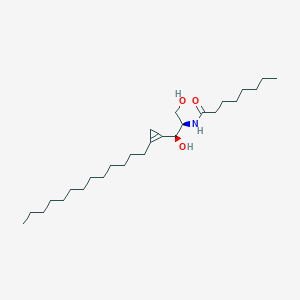
N-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide
Descripción general
Descripción
N-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide, also known as C17H35NO3, is a novel, synthetic compound that has recently been studied for its potential applications in scientific research. C17H35NO3 is a member of the class of compounds known as lipids, which are essential components of all living cells. This compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Cyclopropene Analogs of Ceramide : Research describes the synthesis of several analogs of N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11), which is an inhibitor of dihydroceramide desaturase. These analogs were synthesized to study their effects on dihydroceramide desaturase, showcasing modifications to the cyclopropene ring and other structural components (Triola et al., 2003).
Characterization of Related Compounds : Studies also involve the structural and spectroscopic characterization of compounds with similar frameworks, aiming to understand their physicochemical properties and potential reactivity (Zareva, 2006).
Therapeutic Potential
Inhibition of Sphingolipid Metabolism Enzymes : Analogues of XM462, similar in structure to the mentioned compound, have been shown to inhibit dihydroceramide desaturase and acid ceramidase, impacting cell viability and potentially serving as therapeutic agents due to their effects on sphingolipid metabolism (Camacho et al., 2012).
Antimicrobial Activity : Newer derivatives, such as N-(naphthalen-1-yl)propanamide and its variants, have been studied for their antimicrobial properties, indicating the potential for these compounds to serve as bases for developing new antimicrobial agents (Evren et al., 2020).
Propiedades
IUPAC Name |
N-[(1S,2R)-1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO3/c1-3-5-7-9-10-11-12-13-14-16-17-19-23-21-24(23)27(31)25(22-29)28-26(30)20-18-15-8-6-4-2/h25,27,29,31H,3-22H2,1-2H3,(H,28,30)/t25-,27+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXCOSOMEQMKRN-VPUSJEBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C1)C(C(CO)NC(=O)CCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC1=C(C1)[C@@H]([C@@H](CO)NC(=O)CCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



